molecular formula C11H16N2O5 B13708146 Mal-PEG2-Amide

Mal-PEG2-Amide

Cat. No.: B13708146
M. Wt: 256.25 g/mol
InChI Key: XVDAGPGKGAWZPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Amide typically involves the reaction of a maleimide derivative with a PEG2-amide. The maleimide group is introduced through a reaction with maleic anhydride, followed by the addition of PEG2-amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-Amide primarily undergoes nucleophilic substitution reactions due to the presence of the maleimide group. This group reacts specifically with thiol groups to form stable thioether linkages .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and a thiol-containing compound is a thioether-linked conjugate. This product is stable and can be used in various bioconjugation applications .

Mechanism of Action

Mal-PEG2-Amide exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with the thiol group to form a stable thioether linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use with sensitive biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its amide linkage, which provides enhanced stability compared to ester linkages. This makes it particularly useful in applications where long-term stability is required .

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

256.25 g/mol

IUPAC Name

3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanamide

InChI

InChI=1S/C11H16N2O5/c12-9(14)3-5-17-7-8-18-6-4-13-10(15)1-2-11(13)16/h1-2H,3-8H2,(H2,12,14)

InChI Key

XVDAGPGKGAWZPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCC(=O)N

Origin of Product

United States

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